molecular formula C20H16N2O3 B270622 N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B270622
M. Wt: 332.4 g/mol
InChI Key: ZSHCJIYDFUBSEK-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl and cyanomethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide: shares similarities with other compounds that have a furan ring or a phenyl group, such as phenoxy acetamide derivatives.

    Phenolic Compounds: These compounds also contain a phenyl group and exhibit various biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C20H16N2O3/c21-13-12-15-6-8-16(9-7-15)22-20(23)19-11-10-18(25-19)14-24-17-4-2-1-3-5-17/h1-11H,12,14H2,(H,22,23)

InChI Key

ZSHCJIYDFUBSEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CC#N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

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